molecular formula C22H20FN5O2 B14978478 7-ethyl-8-(4-fluorophenyl)-N-(3-methoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

7-ethyl-8-(4-fluorophenyl)-N-(3-methoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B14978478
M. Wt: 405.4 g/mol
InChI Key: UNNMFFQKSPKBDL-UHFFFAOYSA-N
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Description

7-ethyl-8-(4-fluorophenyl)-N-(3-methoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[5,1-c][1,2,4]triazine core, substituted with ethyl, fluorophenyl, methoxyphenyl, and methyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and material science.

Properties

Molecular Formula

C22H20FN5O2

Molecular Weight

405.4 g/mol

IUPAC Name

7-ethyl-8-(4-fluorophenyl)-N-(3-methoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

InChI

InChI=1S/C22H20FN5O2/c1-4-18-19(14-8-10-15(23)11-9-14)21-26-25-20(13(2)28(21)27-18)22(29)24-16-6-5-7-17(12-16)30-3/h5-12H,4H2,1-3H3,(H,24,29)

InChI Key

UNNMFFQKSPKBDL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=C(N=NC2=C1C3=CC=C(C=C3)F)C(=O)NC4=CC(=CC=C4)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-8-(4-fluorophenyl)-N-(3-methoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, hydrazines, and carboxylic acids. The synthetic route may involve the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a substituted hydrazine with a β-keto ester under acidic or basic conditions.

    Cyclization to form the triazine ring: The pyrazole intermediate undergoes cyclization with a suitable nitrile or amidine to form the triazine ring.

    Introduction of substituents: The ethyl, fluorophenyl, methoxyphenyl, and methyl groups are introduced through various substitution reactions, such as Friedel-Crafts alkylation, nucleophilic aromatic substitution, and electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

7-ethyl-8-(4-fluorophenyl)-N-(3-methoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and acylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

7-ethyl-8-(4-fluorophenyl)-N-(3-methoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-ethyl-8-(4-fluorophenyl)-N-(3-methoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 7-ethyl-8-(4-chlorophenyl)-N-(3-methoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
  • 7-ethyl-8-(4-bromophenyl)-N-(3-methoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
  • 7-ethyl-8-(4-methylphenyl)-N-(3-methoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

Uniqueness

The uniqueness of 7-ethyl-8-(4-fluorophenyl)-N-(3-methoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

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